27-O-demethylrifamycin SV(1-) is a significant compound derived from the rifamycin family of antibiotics, which are produced by the actinobacterium Amycolatopsis mediterranei. This compound is characterized by its unique structure and biological activity, making it an important subject of study in antibiotic research.
The primary source of 27-O-demethylrifamycin SV(1-) is the bacterium Amycolatopsis mediterranei, known for its ability to produce various rifamycins, including rifamycin B and rifamycin SV. The biosynthetic pathway leading to 27-O-demethylrifamycin SV involves several enzymatic modifications, particularly methylation processes that convert precursor compounds into active antibiotics .
27-O-demethylrifamycin SV(1-) belongs to the ansamycin class of antibiotics. Ansamycins are characterized by their distinctive aromatic nucleus and long aliphatic bridge, which are crucial for their biological activity. This classification highlights the compound's role as a potent inhibitor of bacterial RNA synthesis.
The synthesis of 27-O-demethylrifamycin SV(1-) can be achieved through both biosynthetic pathways and chemical synthesis. The biosynthetic route involves the enzymatic action of specific methyltransferases that modify precursor compounds derived from polyketide synthases.
The molecular structure of 27-O-demethylrifamycin SV(1-) includes a complex arrangement typical of ansamycins, featuring an aromatic core with hydroxyl and methoxy groups that contribute to its biological activity. The specific structural characteristics allow it to interact selectively with bacterial RNA polymerase.
The primary chemical reaction involving 27-O-demethylrifamycin SV(1-) is its conversion into rifamycin SV through methylation. This reaction is catalyzed by the aforementioned methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the hydroxyl group at position 27 on the molecule.
27-O-demethylrifamycin SV(1-) exerts its antibacterial effects primarily through inhibition of bacterial DNA-dependent RNA polymerase. By binding to this enzyme, it obstructs RNA synthesis, leading to cell death in susceptible bacteria.
27-O-demethylrifamycin SV(1-) is primarily used in scientific research focused on antibiotic development and mechanisms of bacterial resistance. Its role as an inhibitor of RNA polymerase makes it a valuable tool for studying transcription processes in bacteria and developing new antimicrobial agents.
Additionally, understanding its biosynthesis can lead to advances in genetic engineering techniques aimed at enhancing antibiotic production or creating novel derivatives with improved efficacy against resistant strains .
27-O-Demethylrifamycin SV (DMRSV; C~36~H~45~NO~12~, MW 683.75 Da) is a critical biosynthetic intermediate in the rifamycin antibiotic family produced by Amycolatopsis mediterranei. Its formation and consumption represent tightly regulated biochemical checkpoints governing the metabolic flux toward pharmacologically important rifamycins, particularly rifamycin B [1] [2] [3].
DMRSV emerges during the tailored modifications of the initial polyketide backbone (proansamycin X). After PKS assembly and formation of rifamycin W, three sequential enzymatic transformations occur:
The rif orf14-encoded methyltransferase (272 amino acids, 33.8 kDa) is indispensable for this pathway. Frameshift inactivation of rif orf14 generates mutants that accumulate DMRSV as the major metabolite (along with trace 27-O-demethyl-25-O-desacetylrifamycin SV), abolishing rifamycin B production. This confirms DMRSV’s position as the immediate precursor to rifamycin SV [1]. The enzyme exhibits stringent substrate specificity, efficiently methylating DMRSV (K~m~ = 18.0 µM, k~cat~ = 87 s⁻¹) but showing no activity toward 27-O-demethylrifamycin S or rifamycin W [1].
Table 1: Catalytic Properties of Rif orf14 (27-O-Demethylrifamycin SV Methyltransferase)
Property | Value | Conditions |
---|---|---|
Molecular Weight | 33.8 kDa (with His-tag) | Heterologously expressed in E. coli |
K~m~ (DMRSV) | 18.0 µM | pH 7.5, 30°C |
K~m~ (AdoMet) | 19.3 µM | pH 7.5, 30°C |
k~cat~ | 87 s⁻¹ | pH 7.5, 30°C |
Cation Requirement | None | Mg²⁺ or Ca²⁺ slightly inhibitory |
Strong Inhibitors | Zn²⁺, Ni²⁺, Co²⁺ | >1 mM concentration |
DMRSV occupies a branch point in the rifamycin network with two metabolic fates:
The metabolic grid connecting these compounds was elucidated through:
Critically, C-25 acetylation must precede C-27 methylation. Rif orf14 cannot methylate 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV), explaining why rif orf14 mutants accumulate both DMRSV and DMDARSV [1] [3].
Table 2: Key Rifamycin Intermediates in the DMRSV Metabolic Grid
Compound | Structural Feature | Enzymatic Conversion | Accumulation Context |
---|---|---|---|
27-O-Demethylrifamycin SV (DMRSV) | C-27 hydroxyl group | Methylation by Rif orf14 | rif orf14 mutants |
Rifamycin SV | C-27 methoxy, C-25 acetyl | Oxidation → Rifamycin S; Glycosylation → Rifamycin B | Wild-type strains |
Rifamycin L | C-4-glycolate ester of Rifamycin SV | Transketolation by Rif15 | In vitro incubations with Rif15 |
Rifamycin B | C-4/C-23 cyclic ether (from Rifamycin L) | P450-mediated ether formation (Rif16) | Wild-type fermentation |
The sequencing of acetylation (C-25) before methylation (C-27) ensures metabolic efficiency:
This coordination prevents metabolic dead-ends. In rif orf14 mutants, accumulated DMRSV undergoes oxidation to 27-O-demethylrifamycin S, a dead-end product that cannot be salvaged by methylation or acetylation. Consequently, the cell loses carbon flux toward bioactive rifamycins [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7